N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide
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Description
Synthesis Analysis
The synthesis of compounds related to "N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide" often involves complex chemical reactions, aiming to incorporate the benzofuran and piperidinyl moieties into the molecular structure. For instance, the synthesis of piperidine derivatives with benzamide functionalities, such as the compound synthesized by Sugimoto et al. (1990), involves multiple steps including amide bond formation, and possibly cyclization reactions to incorporate the benzofuran unit (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of "this compound" is characterized by the presence of benzofuran and piperidine rings, which are essential for its chemical behavior. These structural features are crucial in determining the molecule's interaction with biological targets and its overall chemical reactivity. The analysis of similar structures, such as those reported by Maier and Wünsch (2002) for sigma receptor ligands, can provide insights into the spatial arrangement of these rings and their electronic properties (Maier & Wünsch, 2002).
Chemical Reactions and Properties
Compounds with a benzofuran-piperidine skeleton can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions, depending on the functional groups present. The chemical properties are influenced by the electron-donating or withdrawing characteristics of the substituents on the benzofuran and piperidine rings. For example, the study by Huang et al. (2019) on the synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds showcases the reactivity of benzofuran derivatives under Lewis acid catalysis (Huang et al., 2019).
Physical Properties Analysis
The physical properties of "this compound," such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. The presence of the benzofuran and piperidinyl groups can significantly affect these properties by altering the molecule's polarity, hydrogen bonding capacity, and steric hindrance.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, reactivity towards various reagents, and stability under different conditions, are shaped by the functional groups attached to the benzofuran and piperidine rings. Studies like those conducted by Litvinenko et al. (1989) on the stereochemistry of nitrogen heterocycles can provide valuable information on the influence of molecular conformation on the chemical behavior of such compounds (Litvinenko et al., 1989).
Scientific Research Applications
Metabolism and Disposition
One study focused on the disposition and metabolism of a closely related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist under development for the treatment of insomnia. This study provided insights into the compound's metabolism, identifying the principal route of metabolism as oxidation of the benzofuran ring, with significant metabolites observed in excreta. This research may offer a foundational understanding of how derivatives of benzofuran, like the compound , undergo metabolic processes in the human body (Renzulli et al., 2011).
Antimicrobial and Enzyme Inhibition
Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has demonstrated potent antibacterial and biofilm inhibition activities, highlighting the potential of benzofuran derivatives in combating bacterial infections and targeting specific bacterial enzymes. The study indicates that compounds with a benzofuran core can be effective against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), suggesting a possible application area for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide in developing new antimicrobial agents (Mekky & Sanad, 2020).
Anticonvulsant and Antineoplastic Activity
Another study evaluated the anti-cancer activity of a 1, 2, 4 - triazole derivative, which shares structural similarities with the compound of interest. This research showed significant anti-cancer effects against Dalton’s Lymphoma Ascitic in mice, suggesting that compounds with a piperidine component and modifications in the benzamide region may hold potential for anticancer applications. This study underscores the importance of investigating the antineoplastic properties of this compound (Arul & Smith, 2016).
Sigma Receptor Ligands and CNS Activity
Investigations into novel sigma receptor ligands have revealed that compounds incorporating elements like the benzofuran and piperidine ring structures can exhibit high affinity and selectivity towards sigma receptors, which are involved in various central nervous system (CNS) functions. This research path may provide valuable insights into the neurological applications of this compound, potentially in the development of therapeutics for disorders related to the CNS (Maier & Wünsch, 2002).
properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-16-7-8-17(2)20(13-16)23(27)25-15-18-9-11-26(12-10-18)24(28)22-14-19-5-3-4-6-21(19)29-22/h3-8,13-14,18H,9-12,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNMCXHXCDPLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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